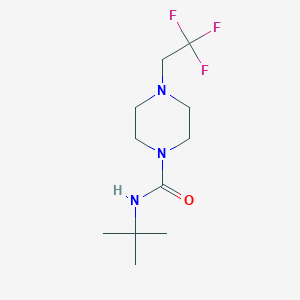![molecular formula C13H20N4O3S B12270748 N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12270748.png)
N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thiadiazole ring, and a cyclopropyl group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the thiadiazole moiety, and the attachment of the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, 2-methoxyethylamine, and various thiadiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions often involve solvents like ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Reaction conditions may involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-bromo-3-methoxybenzamide: This compound features a similar cyclopropyl group but differs in its aromatic ring and functional groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound features a similar morpholine ring but differs in its quinazoline moiety and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H20N4O3S |
|---|---|
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide |
InChI |
InChI=1S/C13H20N4O3S/c1-19-6-4-11-15-13(21-16-11)17-5-7-20-10(8-17)12(18)14-9-2-3-9/h9-10H,2-8H2,1H3,(H,14,18) |
Clé InChI |
CXTOZOUXFGVOJJ-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=NSC(=N1)N2CCOC(C2)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B12270672.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B12270678.png)
![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12270683.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270687.png)
![2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12270688.png)
![4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B12270690.png)
amino}pyridine-3-carbonitrile](/img/structure/B12270694.png)
![4-(4-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12270698.png)
![2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12270723.png)
![4-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B12270724.png)

![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12270739.png)
![3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12270746.png)
![N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12270754.png)
